Methyl 4-[(4-bromophenyl)methyl]benzoate
CAS No.:
Cat. No.: VC18854699
Molecular Formula: C15H13BrO2
Molecular Weight: 305.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrO2 |
|---|---|
| Molecular Weight | 305.17 g/mol |
| IUPAC Name | methyl 4-[(4-bromophenyl)methyl]benzoate |
| Standard InChI | InChI=1S/C15H13BrO2/c1-18-15(17)13-6-2-11(3-7-13)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 |
| Standard InChI Key | GEBKLUKRBNHYRX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)Br |
Introduction
Synthesis and Applications
The synthesis of such compounds typically involves esterification reactions or other organic synthesis methods. For example, compounds like Methyl 4-bromobenzoate are synthesized through the reaction of 4-bromobenzoic acid with methanol . The applications of these compounds can range from medicinal chemistry to materials science, depending on their specific properties.
Research Findings and Biological Activity
While specific research findings on Methyl 4-[(4-bromophenyl)methyl]benzoate are not available, compounds with similar structures are often studied for their potential biological activities. These activities can include enzyme inhibition or receptor binding, which are crucial for understanding their therapeutic potential.
Comparison with Similar Compounds
Compounds like Methyl 4-(4-bromophenyl)benzoate and Methyl 4-(4-bromophenoxy)benzoate share structural similarities but differ in their functional groups, which affect their reactivity and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume